IQ-1S

JNK3 selectivity Neuroinflammation Kinase profiling

IQ-1S (CAS 23146-22-7) is a validated, reversible JNK inhibitor offering 4.5-fold JNK3 selectivity—critical for cerebral ischemia and neuroinflammation models where it reduces infarct volume by 50% in rats. With well-defined off-target activity against CK1δ, PI3Kγ, and MKNK2, it enables controlled experimental design unattainable with irreversible inhibitors like JNK-IN-8. Precise IC50 values for LPS-induced TNF-α (250 nM) and IL-6 (610 nM) make it a reliable tool for dissecting JNK-dependent cytokine pathways.

Molecular Formula C15H9N3O
Molecular Weight 247.257
CAS No. 23146-22-7
Cat. No. B1192851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQ-1S
CAS23146-22-7
SynonymsIQ-1S
Molecular FormulaC15H9N3O
Molecular Weight247.257
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O
InChIInChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H
InChIKeySZHHSFHOIDCNLD-NBVRZTHBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IQ-1S (CAS 23146-22-7): High-Affinity JNK3-Preferring Inhibitor for Preclinical Inflammation and Neuroprotection Research


IQ-1S (CAS 23146-22-7), chemically designated as 11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt, is a small-molecule, ATP-competitive, and reversible inhibitor of the c-Jun N-terminal kinase (JNK) family . It belongs to the indenoquinoxalinone-oxime (IQ) structural class [1]. IQ-1S exhibits high nanomolar binding affinity (Kd) for all three JNK isoforms—JNK1, JNK2, and JNK3—with a moderate preference for the brain-enriched JNK3 subtype [2].

Why JNK Inhibitor Interchangeability is Not Supported for IQ-1S: Distinct Selectivity and Functional Profiles


Substituting IQ-1S with another JNK inhibitor (e.g., SP600125, JNK-IN-8, AS601245) without experimental validation introduces significant scientific risk due to marked differences in isoform selectivity profiles, binding mechanisms (reversible vs. irreversible), and off-target kinase inhibition patterns . For instance, while SP600125 is a pan-JNK inhibitor with a balanced IC50 profile across JNK1-3, IQ-1S demonstrates a 4.5-fold preference for JNK3 over JNK1, which is critical for studies targeting neuroinflammation where JNK3 is predominantly expressed [1]. Furthermore, the lithium salt analog IQ-1L, though structurally related, exhibits enhanced binding affinity and greater in vivo neuroprotective efficacy compared to IQ-1S, underscoring that even minor salt form variations significantly alter pharmacological outcomes [2].

Quantitative Differentiation of IQ-1S: Comparative Evidence for Scientific Selection


JNK Isoform Selectivity Profile: 4.5-Fold Preference for JNK3 over JNK1

IQ-1S exhibits a distinct JNK isoform selectivity profile compared to the widely used pan-JNK inhibitor SP600125. While SP600125 shows comparable potency across JNK1, JNK2, and JNK3 (IC50: 40, 40, and 90 nM, respectively), IQ-1S demonstrates a 4.5-fold higher affinity for JNK3 over JNK1 . This JNK3 preference is particularly relevant for neurological disease models, given the predominant expression of JNK3 in the brain [1].

JNK3 selectivity Neuroinflammation Kinase profiling

Functional Cytokine Inhibition: Potent Suppression of TNF-α and IL-6 in Human Monocytes

In functional cellular assays, IQ-1S potently inhibits LPS-induced production of key pro-inflammatory cytokines. In MonoMac-6 monocytic cells, IQ-1S blocked TNF-α production with an IC50 of 250 nM and IL-6 production with an IC50 of 610 nM . Notably, in a head-to-head comparison, the lithium salt analog IQ-1L demonstrated superior inhibitory potency in the same NF-κB/AP-1 transcriptional activity assay, highlighting that salt form selection directly impacts functional efficacy [1].

Anti-inflammatory Cytokine inhibition Monocyte/macrophage

In Vivo Pharmacokinetics: Dose-Proportional Systemic Exposure in Mice

IQ-1S demonstrates measurable and dose-proportional systemic exposure in mice following intraperitoneal administration. At doses of 12.5 and 30 mg/kg, the area under the serum concentration-time curve from 0 to 12 hours (AUC0-12h) was 2.9 and 7.4 μM/h, respectively . While direct PK comparator data for other JNK inhibitors are limited in the public domain, this dataset establishes a baseline for in vivo dosing regimens. Notably, the lithium salt IQ-1L achieved comparable therapeutic efficacy at a lower dose (12 mg/kg vs. 25 mg/kg for IQ-1S) in a rat stroke model, suggesting improved in vivo performance with the Li+ salt [1].

Pharmacokinetics AUC In vivo exposure

Off-Target Kinase Selectivity: Moderate Activity Against CK1δ, PI3Kγ, and MKNK2

IQ-1S exhibits moderate off-target activity against a subset of kinases, including casein kinase 1 delta (CK1δ), phosphoinositide 3-kinase gamma (PI3Kγ), and MAP kinase-interacting serine/threonine-protein kinase 2 (MKNK2), with IC50 values of 1.4, 1.2, and 1.8 μM, respectively . This selectivity window is important for interpreting experimental results. In contrast, the irreversible inhibitor JNK-IN-8 demonstrates exceptional kinome-wide selectivity, with no off-target kinases inhibited at IC50 < 1 μM in cellular assays, representing a cleaner but mechanistically distinct tool compound [1].

Kinase selectivity Off-target profiling Chemical probe

Solubility and Formulation: High DMSO Solubility Facilitates In Vitro Studies

IQ-1S demonstrates high solubility in dimethyl sulfoxide (DMSO), a critical property for preparing concentrated stock solutions for in vitro assays. Reported DMSO solubility ranges from 49 mg/mL (198 mM) to ≥25 mg/mL . The compound is insoluble in water and exhibits limited solubility in ethanol (1 mg/mL) [1]. While systematic comparative solubility data across JNK inhibitors are not readily available, the high DMSO solubility of IQ-1S facilitates its use in cell-based assays requiring millimolar stock concentrations.

Solubility Formulation DMSO stock

Neuroprotective Efficacy in Preclinical Stroke: Dose-Dependent Reduction of Infarct Volume

In a rat model of transient focal cerebral ischemia (FCI), intraperitoneal administration of IQ-1S produced a dose-dependent reduction in cerebral infarct size. Doses of 5 and 25 mg/kg reduced infarct volume by 20% and 50%, respectively, 48 hours post-ischemia [1]. This effect was comparable to or greater than that observed with the reference neuroprotective agent citicoline (500 mg/kg), which reduced infarct size by 34% [1]. Furthermore, a direct head-to-head study demonstrated that the lithium salt IQ-1L at 12 mg/kg achieved neuroprotective efficacy comparable to 25 mg/kg of IQ-1S, confirming salt form-dependent potency differences in vivo [2].

Neuroprotection Ischemic stroke Infarct volume

Optimal Research and Industrial Application Scenarios for IQ-1S Based on Quantitative Evidence


Preclinical Neuroinflammation and Ischemic Stroke Studies Requiring JNK3-Preferring Inhibition

IQ-1S is optimally deployed in rodent models of cerebral ischemia-reperfusion injury and neuroinflammation where the JNK3 isoform plays a predominant pathological role. As demonstrated in the rat FCI model, IQ-1S at 25 mg/kg i.p. reduces infarct volume by 50%, exceeding the efficacy of citicoline [1]. Its 4.5-fold selectivity for JNK3 over JNK1 makes it particularly suitable for investigations targeting brain-specific JNK signaling pathways.

In Vitro Studies of Pro-Inflammatory Cytokine Production in Human Monocytes and Macrophages

Researchers investigating the role of JNK in regulating innate immune responses should consider IQ-1S for its well-characterized potency in blocking LPS-induced TNF-α and IL-6 production in human monocytic cell lines. With IC50 values of 250 nM and 610 nM for TNF-α and IL-6, respectively, in MonoMac-6 cells , IQ-1S provides a reliable tool for dissecting JNK-dependent cytokine signaling pathways.

Comparative Studies of JNK Inhibitor Salt Forms (Sodium vs. Lithium)

IQ-1S (sodium salt) serves as a critical reference compound for head-to-head comparisons with its lithium salt analog, IQ-1L. Published evidence demonstrates that IQ-1L exhibits enhanced JNK binding affinity and superior in vivo neuroprotective efficacy compared to IQ-1S [2]. Procurement of both salt forms enables rigorous investigation of the pharmacological impact of counterion selection on JNK inhibitor performance.

Chemical Probe Studies Requiring a Reversible, ATP-Competitive JNK Inhibitor with Defined Off-Target Profile

When experimental design calls for a reversible JNK inhibitor with a documented off-target kinase profile, IQ-1S offers a distinct advantage over irreversible inhibitors like JNK-IN-8. Its moderate activity against CK1δ, PI3Kγ, and MKNK2 (IC50 ~1-2 μM) is well-characterized, allowing researchers to control for potential off-target effects. This profile contrasts with the ultra-selective but irreversible binding mechanism of JNK-IN-8 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for IQ-1S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.